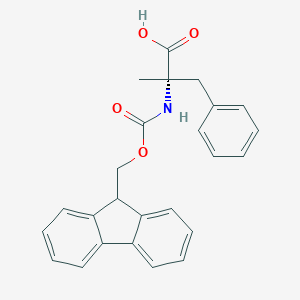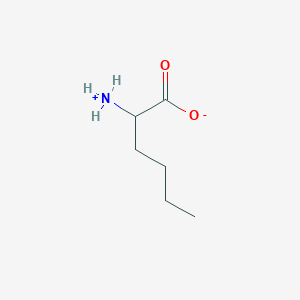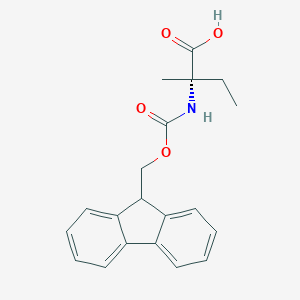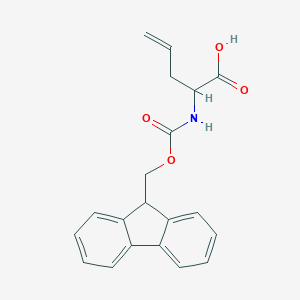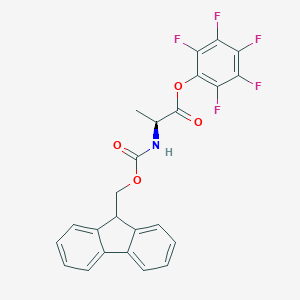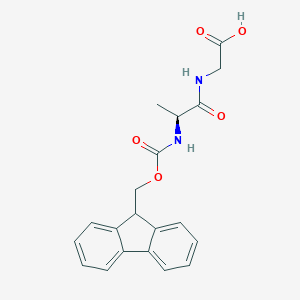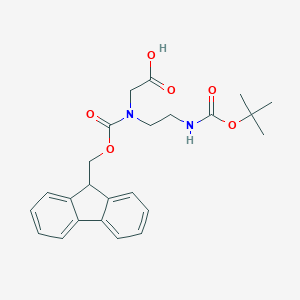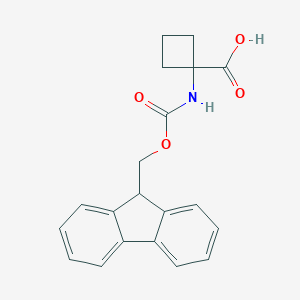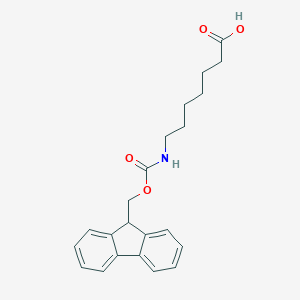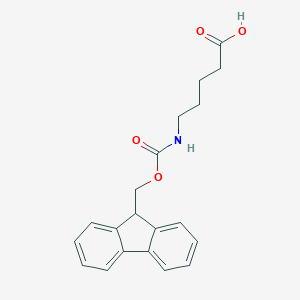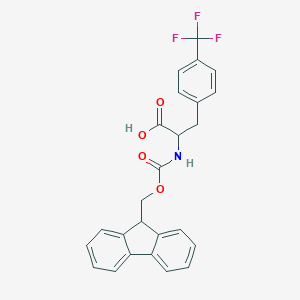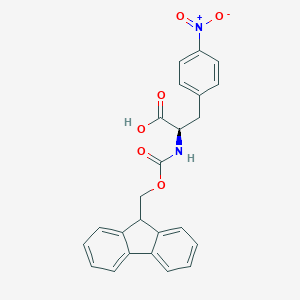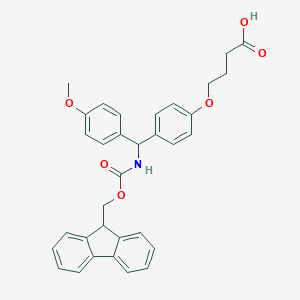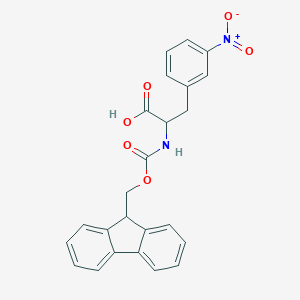
Fmoc-L-3-硝基苯丙氨酸
描述
Fmoc-L-3-Nitrophenylalanine is a useful research compound. Its molecular formula is C24H20N2O6 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-L-3-Nitrophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-3-Nitrophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
水凝胶形成
Fmoc-L-3-硝基苯丙氨酸: 用于肽衍生物的自组装,以形成生物功能性水凝胶材料。这些水凝胶是在水性介质中形成的,可以形成超分子纳米结构和三维网络 . 形成水凝胶的能力对于各种生物医学应用非常重要,包括药物递送系统和组织工程支架。
基于肽的材料开发
该化合物在基于肽的材料的开发中起着至关重要的作用。它的结构特性允许创建超分子聚集体,这些聚集体对于形成基于肽的构建块至关重要。这些材料在创建用于医疗用途的生物相容结构方面具有潜在应用 .
生物医学应用
由于它能够在生理条件下凝胶,Fmoc-L-3-硝基苯丙氨酸被广泛研究用于配制生物相容性水凝胶。这些水凝胶适用于各种生物医学应用,例如创建细胞生长的基质以及作为受控药物释放的载体 .
结构见解和优化
科学研究一直集中在优化使用该化合物制备水凝胶的方法。最终材料的结构排列和行为,包括刚度、基质孔隙率和稳定性,受到制备方法和实验条件的深刻影响 .
神经退行性疾病研究
含有Fmoc-L-3-硝基苯丙氨酸的肽的自组装特性与神经退行性疾病的研究有关。使用这些肽可以模拟阿尔茨海默病和帕金森病等疾病中发现的超分子聚集体和错误折叠的蛋白质材料,从而深入了解疾病机制和潜在的治疗方法 .
合成化学和药物设计
在合成化学中,Fmoc-L-3-硝基苯丙氨酸用作肽合成的构建块。它的独特特性使其成为设计和合成新型药物化合物的宝贵组成部分。研究人员利用该化合物探索新型药物制剂和治疗策略 .
作用机制
Target of Action
Fmoc-L-3-Nitrophenylalanine, also known as Fmoc-Phe(3-NO2)-OH, is commonly used as a building block for the synthesis of peptides and proteins . The primary targets of this compound are the peptide and protein structures that it helps to build. The role of these targets can vary widely depending on the specific peptide or protein being synthesized.
Mode of Action
The compound interacts with its targets by being incorporated into the peptide or protein structure during synthesis . The unique structure of Fmoc-L-3-Nitrophenylalanine allows for the introduction of the Fmoc and nitrophenyl moieties into the target molecules . The resulting changes in the peptide or protein structure can have significant effects on its function.
Biochemical Pathways
The specific biochemical pathways affected by Fmoc-L-3-Nitrophenylalanine depend on the peptides or proteins that it helps to synthesize . The compound can influence a wide range of pathways, with downstream effects that can include changes in cellular signaling, metabolic processes, and more.
Result of Action
The molecular and cellular effects of Fmoc-L-3-Nitrophenylalanine’s action are primarily seen in the altered function of the peptides and proteins it helps to synthesize . These effects can be wide-ranging and depend on the specific peptide or protein involved.
Action Environment
The action, efficacy, and stability of Fmoc-L-3-Nitrophenylalanine can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid dust formation and inhalation . Additionally, it should be stored at a temperature between 2-8°C .
生化分析
Biochemical Properties
Fmoc-L-3-Nitrophenylalanine plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific context of the biochemical system in which Fmoc-L-3-Nitrophenylalanine is present .
Cellular Effects
Fmoc-L-3-Nitrophenylalanine has been found to exhibit antibacterial activity against Gram-positive bacteria . It enters the cell and reduces the glutathione levels, inhibiting bacterial growth . At higher concentrations, it triggers oxidative and osmotic stress, alters membrane permeabilization and integrity, and kills Gram-positive bacteria .
Molecular Mechanism
The mechanism of action of Fmoc-L-3-Nitrophenylalanine involves its interaction with cellular components at the molecular level. It binds to biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Fmoc-L-3-Nitrophenylalanine can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Fmoc-L-3-Nitrophenylalanine is involved in metabolic pathways, interacting with enzymes or cofactors. Specific details on these interactions and effects on metabolic flux or metabolite levels are not currently available .
Transport and Distribution
Fmoc-L-3-Nitrophenylalanine is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIZJKKIJYRJIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426010, DTXSID301195980 | |
| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301195980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266999-23-9, 206060-42-6 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitrophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=266999-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301195980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


